molecular formula C16H30O B13767799 10-Methoxy-1,5,10-trimethyldodeca-1,5-diene CAS No. 75531-54-3

10-Methoxy-1,5,10-trimethyldodeca-1,5-diene

Cat. No.: B13767799
CAS No.: 75531-54-3
M. Wt: 238.41 g/mol
InChI Key: WZXXUCGWWVCQNM-YNYATCQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Methoxy-1,5,10-trimethyldodeca-1,5-diene is an organic compound with the molecular formula C16H28O. It is characterized by its unique structure, which includes a methoxy group and three methyl groups attached to a dodeca-1,5-diene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methoxy-1,5,10-trimethyldodeca-1,5-diene typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification methods ensures that the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

10-Methoxy-1,5,10-trimethyldodeca-1,5-diene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes .

Scientific Research Applications

10-Methoxy-1,5,10-trimethyldodeca-1,5-diene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in pharmacological research.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 10-Methoxy-1,5,10-trimethyldodeca-1,5-diene involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups play a crucial role in its reactivity and interactions with other molecules. Detailed studies are required to fully elucidate the pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 10-Methoxy-1,5,10-trimethylcyclododeca-1,5-diene
  • 10-Methoxy-1,5,10-trimethylcyclododeca-1,5,9-triene

Uniqueness

10-Methoxy-1,5,10-trimethyldodeca-1,5-diene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Properties

CAS No.

75531-54-3

Molecular Formula

C16H30O

Molecular Weight

238.41 g/mol

IUPAC Name

(2E,6E)-11-methoxy-6,11-dimethyltrideca-2,6-diene

InChI

InChI=1S/C16H30O/c1-6-8-9-12-15(3)13-10-11-14-16(4,7-2)17-5/h6,8,13H,7,9-12,14H2,1-5H3/b8-6+,15-13+

InChI Key

WZXXUCGWWVCQNM-YNYATCQHSA-N

Isomeric SMILES

CCC(C)(CCC/C=C(\C)/CC/C=C/C)OC

Canonical SMILES

CCC(C)(CCCC=C(C)CCC=CC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.